3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide
CAS No.: 857626-00-7
Cat. No.: VC4705568
Molecular Formula: C6H13NO3S
Molecular Weight: 179.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857626-00-7 |
|---|---|
| Molecular Formula | C6H13NO3S |
| Molecular Weight | 179.23 |
| IUPAC Name | 2-(1,1-dioxothiolan-3-yl)oxyethanamine |
| Standard InChI | InChI=1S/C6H13NO3S/c7-2-3-10-6-1-4-11(8,9)5-6/h6H,1-5,7H2 |
| Standard InChI Key | OBHIZMQAJMIPBE-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1OCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(1,1-dioxothiolan-3-yl)oxyethanamine, reflects its core structure:
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A tetrahydrothiophene ring (thiolane) saturated with two sulfonyl groups at the 1-position, forming a 1,1-dioxide moiety.
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An ethoxyamine chain (-O-CH₂-CH₂-NH₂) attached to the 3-position of the thiolane ring.
The sulfonyl groups confer polarity and potential hydrogen-bonding capacity, while the ethoxyamine side chain introduces nucleophilic and basic character. The SMILES notation C1CS(=O)(=O)CC1OCCN and InChIKey OBHIZMQAJMIPBE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Physicochemical Profile
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO₃S |
| Molecular Weight | 179.23 g/mol |
| CAS Registry Number | 857626-00-7 |
| Solubility | Not reported |
| Melting/Boiling Points | Not reported |
The compound’s logP (partition coefficient) and aqueous solubility remain uncharacterized, though the presence of polar sulfonyl and amine groups suggests moderate hydrophilicity. Its ability to cross biological membranes, such as the blood-brain barrier, is untested but could be inferred from structural analogs like Stattic derivatives, which exhibit variable permeability .
Synthesis and Derivative Formation
Synthetic Pathways
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Oxidation of thiophene derivatives using peroxides or ozone to introduce sulfonyl groups.
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Functionalization of the thiolane ring through nucleophilic substitution or coupling reactions.
For 3-(2-aminoethoxy)tetrahydrothiophene 1,1-dioxide, a plausible route involves:
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Step 1: Oxidation of tetrahydrothiophene to the 1,1-dioxide using hydrogen peroxide or m-chloroperbenzoic acid.
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Step 2: Epoxidation or bromination at the 3-position, followed by ring-opening with ethanolamine to install the ethoxyamine side chain.
Exact reaction conditions, yields, and purification methods remain undocumented in publicly available literature.
Derivative Synthesis
Modifications to the ethoxyamine side chain or thiolane ring could yield derivatives with enhanced bioactivity. For example:
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Acylation of the amine: Introducing acetyl or benzoyl groups to modulate solubility and stability.
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Ring expansion: Converting the five-membered thiolane to a six-membered ring to alter conformational flexibility.
Such derivatives remain unexplored, highlighting opportunities for future research.
Chemical Reactivity and Stability
Nucleophilic and Electrophilic Sites
The compound’s reactivity is governed by:
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Primary amine group: Participates in Schiff base formation, acylation, and Michael additions.
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Sulfonyl groups: Act as electron-withdrawing groups, polarizing adjacent C-H bonds for potential deprotonation or elimination.
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Ether linkage: Resistant to hydrolysis under physiological conditions but susceptible to strong acids or bases.
Environmental and pH Sensitivity
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pH-dependent protonation: The amine group (pKa ~10–11) remains protonated in acidic environments, enhancing solubility.
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Thermal stability: Likely stable below 150°C, though decomposition pathways are unstudied.
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Oxidative/reductive stability: The sulfonyl groups are resistant to further oxidation but may undergo reduction under harsh conditions (e.g., LiAlH₄).
Challenges and Future Directions
Knowledge Gaps
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Synthetic reproducibility: Published protocols are lacking, hindering large-scale production.
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ADMET profiling: Absorption, distribution, metabolism, excretion, and toxicity data are critical for pharmaceutical applications.
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Target identification: High-throughput screening is needed to identify protein targets or pathways affected by the compound.
Strategic Recommendations
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Collaborative synthesis efforts: Partner with academic labs to optimize and publish scalable synthetic routes.
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In silico modeling: Predict binding affinities for cancer-related targets (e.g., STAT3, tubulin) using molecular docking.
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Preclinical testing: Evaluate cytotoxicity, pharmacokinetics, and efficacy in cell-based and animal models.
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